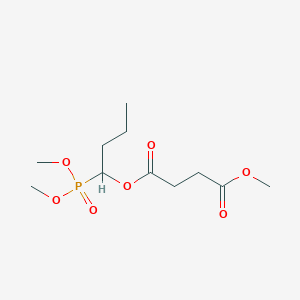
1-(Dimethoxyphosphoryl)butyl methyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)butyl methyl butanedioate is an organic compound with a complex structure that includes a phosphoryl group, a butyl chain, and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)butyl methyl butanedioate typically involves the reaction of a butyl derivative with a phosphorylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. The exact synthetic route can vary depending on the starting materials and desired scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)butyl methyl butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphoryl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(Dimethoxyphosphoryl)butyl methyl butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)butyl methyl butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in various biochemical pathways, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar structural features but lacking the phosphoryl group.
Butyl methyl phosphate: Contains a phosphoryl group but differs in the ester linkage.
Properties
CAS No. |
61684-66-0 |
|---|---|
Molecular Formula |
C11H21O7P |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
4-O-(1-dimethoxyphosphorylbutyl) 1-O-methyl butanedioate |
InChI |
InChI=1S/C11H21O7P/c1-5-6-11(19(14,16-3)17-4)18-10(13)8-7-9(12)15-2/h11H,5-8H2,1-4H3 |
InChI Key |
HTJNXZDBFJGUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)CCC(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















